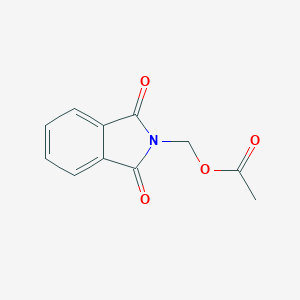

(1,3-Dioxoisoindolin-2-yl)methyl acetate

Beschreibung

BenchChem offers high-quality (1,3-Dioxoisoindolin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,3-Dioxoisoindolin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)16-6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKNTJVUVGIEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406168 | |

| Record name | ST4144427 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5493-24-3 | |

| Record name | ST4144427 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,3-Dioxoisoindolin-2-yl)methyl acetate physical properties

This technical guide details the physicochemical properties, synthesis, and mechanistic applications of (1,3-Dioxoisoindolin-2-yl)methyl acetate , a critical reagent in organic synthesis and prodrug development.

Common Names: Phthalimidomethyl acetate;

Executive Summary

(1,3-Dioxoisoindolin-2-yl)methyl acetate is a phthalimide derivative characterized by an

-

Prodrug Linker Model: It acts as a kinetic model for the acyloxymethyl moiety, a common "soft" promoiety used to improve the lipophilicity and oral bioavailability of carboxylic acid and amine drugs (e.g., pivampicillin).

-

Formaldehyde Donor: Upon enzymatic or hydrolytic cleavage, the molecule releases formaldehyde in a controlled manner, making it a valuable tool for studying cellular stress responses to aldehydes.

Physicochemical Specifications

The following data represents the standard profile for high-purity research-grade material.

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 219.19 g/mol | |

| Appearance | White to off-white crystalline solid | Crystalline needles from ethanol |

| Melting Point | 112 – 115 °C | Distinct from precursor |

| Solubility | DMSO, DMF, Dichloromethane, Chloroform | High organic solubility |

| Water Solubility | Low (< 1 mg/mL) | Hydrolyzes slowly in aqueous media |

| Density | ~1.4 g/cm³ (Predicted) | Solid state |

| LogP | ~1.3 – 1.5 | Moderate lipophilicity |

Synthetic Routes & Process Chemistry

The most robust synthesis involves the acetylation of

Synthesis Protocol (Acetylation)

-

Precursor:

-(Hydroxymethyl)phthalimide (CAS 118-29-6) -

Reagent: Acetic Anhydride (

) -

Catalyst: Pyridine (anhydrous) or catalytic

Step-by-Step Methodology:

-

Charge: Suspend

-(hydroxymethyl)phthalimide (1.0 eq) in acetic anhydride (3.0 – 5.0 eq). -

Activation: Add a catalytic amount of anhydrous pyridine (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 1–2 hours. The suspension will clear as the product forms.

-

Quench: Cool the reaction mixture to room temperature and pour slowly into crushed ice/water (10x volume) with vigorous stirring.

-

Isolation: The acetate ester precipitates as a white solid. Filter the solid and wash copiously with cold water to remove acetic acid and pyridine.

-

Purification: Recrystallize from ethanol or ethyl acetate/hexanes to yield analytical grade crystals.

Process Flow Diagram

Figure 1: Synthetic workflow for the acetylation of N-(hydroxymethyl)phthalimide.

Mechanistic Applications in Drug Design

The (1,3-dioxoisoindolin-2-yl)methyl moiety is a "dummy" model for the acyloxymethyl group found in prodrugs. Understanding its hydrolysis is essential for predicting the release kinetics of active drugs.

Hydrolysis Mechanism

The breakdown of this molecule is a two-step cascade triggered by esterases (in vivo) or chemical hydrolysis (in vitro).

-

Deacetylation: The ester bond is cleaved, regenerating the

-hydroxymethyl intermediate. -

Spontaneous Collapse: The hemiaminal (

) is unstable and spontaneously collapses to release formaldehyde and the parent imide (phthalimide).

Hydrolysis Pathway Diagram

Figure 2: Hydrolytic cascade releasing formaldehyde and phthalimide.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.85 – 7.90 | Multiplet | 2H | Ar-H | Phthalimide Ring ( |

| 7.75 – 7.80 | Multiplet | 2H | Ar-H | Phthalimide Ring ( |

| 5.70 | Singlet | 2H | Key Diagnostic: Deshielded methylene linker | |

| 2.10 | Singlet | 3H | Acetate methyl group |

Carbon NMR ( NMR)

-

Carbonyls: ~170.5 ppm (Acetate), ~167.0 ppm (Imide).

-

Aromatic: ~134.5, 131.5, 123.8 ppm.

-

Methylene: ~62.0 ppm (

). -

Methyl: ~20.8 ppm (Acetate).

Stability & Handling

Storage Conditions

-

Moisture Sensitivity: The ester linkage is susceptible to hydrolysis. Store in a desiccator or sealed container.

-

Temperature: Stable at room temperature (25°C), but long-term storage at 4°C is recommended to prevent slow release of formaldehyde.

Safety Profile

-

Sensitization: Phthalimides are potential skin sensitizers.

-

Toxicity: Upon hydrolysis, this compound releases formaldehyde , a known carcinogen and toxin. All handling should occur in a fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

-

Formaldehyde Release Kinetics: D. A. Hopton, et al. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells.Chemical Science, 2023, 14, 12498-12505.

-

Synthesis of N-Acyloxymethyl Derivatives: Bundgaard, H., & Falch, E. Prodrugs of amides. I. N-Acyloxymethyl derivatives as prodrugs of amides and lactams.Journal of Pharmaceutical Sciences, 1980, 69(1), 44-46.

-

General Phthalimide Chemistry: Orgsyn.org. Phthalimide Synthesis and Derivatives.[3][4] Organic Syntheses, Coll. Vol. 1, p.457 (1941).

-

Compound Registry: PubChem Database. Compound Summary: (1,3-Dioxoisoindolin-2-yl)methyl acetate (CAS 5493-24-3). [2]

Sources

Technical Guide: (1,3-Dioxoisoindolin-2-yl)methyl Acetate (CAS 5493-24-3)

Executive Summary

Compound: (1,3-Dioxoisoindolin-2-yl)methyl acetate CAS: 5493-24-3 Synonyms: N-(Acetoxymethyl)phthalimide, PFAc Molecular Formula: C₁₁H₉NO₄ Molecular Weight: 219.19 g/mol [1][2]

This technical guide provides a comprehensive analysis of (1,3-Dioxoisoindolin-2-yl)methyl acetate, a specialized reagent critical in the synthesis of N-Mannich bases and the development of prodrug strategies. Unlike standard alkylating agents, this compound serves as a stable, electrophilic source of the phthalimidomethyl moiety—a promoiety designed to enhance the lipophilicity and membrane permeability of polar pharmacophores (e.g.,

Physicochemical Profile

The following data establishes the baseline identity and purity criteria for CAS 5493-24-3.

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | High purity forms form needles. |

| Melting Point | 110.4 – 111.6 °C | Sharp melting range indicates high purity. |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in Water | Hydrolytically unstable in basic aqueous media. |

| ¹H NMR (500 MHz, DMSO-d₆) | Characteristic singlet at 5.58 ppm confirms N-methylene bridge. | |

| IR Spectrum | Distinct imide and ester carbonyl stretches. | |

| Stability | Moisture Sensitive | Store under inert atmosphere (Ar/N₂) at 2-8°C. |

Synthetic Methodologies

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl acetate is a two-step process starting from phthalimide.[3][4] The intermediate, N-(hydroxymethyl)phthalimide, is acetylated to yield the final product.

Core Synthesis Workflow

The reaction relies on the nucleophilic attack of phthalimide on formaldehyde, followed by esterification.

Figure 1: Stepwise synthesis of N-(Acetoxymethyl)phthalimide. The hydroxymethyl intermediate is generated in situ or isolated prior to acetylation.

Detailed Experimental Protocol

Step 1: Formation of N-(Hydroxymethyl)phthalimide

-

Suspend phthalimide (14.7 g, 0.1 mol) in 37% formalin (10 mL) and water (20 mL).

-

Reflux the mixture until the solution becomes clear (approx. 1-2 hours).

-

Cool slowly to 4°C. The product precipitates as white crystals.

-

Filter, wash with ice-cold water, and dry in vacuo. Yield: ~95%.

Step 2: Acetylation to CAS 5493-24-3

-

Dissolve N-(hydroxymethyl)phthalimide (10 g, 56 mmol) in acetic anhydride (20 mL).

-

Add a catalytic amount of pyridine (2-3 drops) or anhydrous sodium acetate.

-

Reflux for 1 hour.

-

Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

-

Filter the resulting precipitate.

-

Recrystallization: Purify using ethanol or ethyl acetate/hexane to obtain pure (1,3-Dioxoisoindolin-2-yl)methyl acetate.

Application in Drug Development: Prodrug Design

The primary utility of CAS 5493-24-3 lies in its ability to convert carboxylic acid-containing drugs into phthalimidomethyl esters . This modification addresses poor oral bioavailability and low lipophilicity.

Mechanism of Action: The "Double Ester" Concept

Phthalimidomethyl esters function similarly to acyloxymethyl esters. They are designed to be biologically labile, ensuring the release of the active parent drug once the barrier (e.g., intestinal wall or cell membrane) is crossed.

Activation Pathway:

-

Permeation: The lipophilic ester crosses the cell membrane.

-

Enzymatic Hydrolysis: Non-specific esterases attack the ester linkage.

-

Spontaneous Decomposition: The resulting N-(hydroxymethyl)phthalimide is unstable and collapses, releasing formaldehyde and the inert byproduct phthalimide.

Figure 2: Bioactivation mechanism of phthalimidomethyl ester prodrugs. The rapid collapse of the hemiaminal intermediate drives the reaction forward.

Case Study: Ampicillin Phthalimidomethyl Ester (PIMA)

Research has demonstrated that converting ampicillin to its phthalimidomethyl ester (PIMA) significantly increases intracellular accumulation in macrophages compared to the free drug.

-

Rationale: Ampicillin is poorly absorbed intracellularly due to its zwitterionic nature.

-

Result: PIMA showed a 4- to 25-fold increase in cellular accumulation, effectively targeting intracellular pathogens like Listeria monocytogenes.

Experimental Protocol: Coupling Reactions

To utilize CAS 5493-24-3 for prodrug synthesis, a transesterification or nucleophilic substitution approach is often used. However, a more common route uses the corresponding bromide (N-bromomethylphthalimide) derived from this acetate or direct reaction under acidic catalysis.

Protocol: Synthesis of Phthalimidomethyl Esters via CAS 5493-24-3 Note: This method utilizes the acetate as a leaving group precursor.

-

Activation: Convert (1,3-Dioxoisoindolin-2-yl)methyl acetate to N-(chloromethyl)phthalimide or N-(bromomethyl)phthalimide using HBr/Acetic acid if a more reactive electrophile is required.

-

Coupling:

-

Reagents: Carboxylic Acid Drug (1.0 equiv), N-(Bromomethyl)phthalimide (1.1 equiv), DIPEA (1.2 equiv).[1]

-

Solvent: DMF or Acetone.

-

Conditions: Stir at room temperature for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc).[5]

-

Safety & Handling (SDS Highlights)

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Formaldehyde Risk: Upon hydrolysis, this compound releases formaldehyde, a known carcinogen. All metabolic studies must account for formaldehyde toxicity.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Chanteux, H., et al. (2003).[6] "Intracellular accumulation and activity of ampicillin used as free drug and as its phthalimidomethyl or pivaloyloxymethyl ester (pivampicillin) against Listeria monocytogenes in J774 macrophages."[6][7] Journal of Antimicrobial Chemotherapy. Link

-

Royal Society of Chemistry. (2019). "Supplementary Information: Chemical Synthesis and Characterisation of (1,3-Dioxoisoindolin-2-yl)methyl acetate." RSC Advances. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 79669, N-(Acetoxymethyl)phthalimide." PubChem. Link

-

Lima, L. M., et al. (2024).[5] "Phthalimides as anti-inflammatory agents."[8][9] International Immunopharmacology. Link

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. (1,3-Dioxoisoindolin-2-yl)methyl acetate | 5493-24-3 | Benchchem [benchchem.com]

- 4. CN107108780B - Process for the production of aminomethylated bead polymer products from N-carboxymethyl phthalimide esters - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Intracellular accumulation and activity of ampicillin used as free drug and as its phthalimidomethyl or pivaloyloxymethyl ester (pivampicillin) against Listeria monocytogenes in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(1,3-Dioxoisoindolin-2-yl)methyl acetate molecular weight

Topic: Physicochemical & Synthetic Profile of (1,3-Dioxoisoindolin-2-yl)methyl Acetate Content Type: Technical Monograph Audience: Senior Researchers & Drug Development Scientists

Executive Summary & Molecular Identity

(1,3-Dioxoisoindolin-2-yl)methyl acetate, commonly referred to as N-(Acetoxymethyl)phthalimide , is a critical prodrug moiety and synthetic intermediate. It functions primarily as a "masking" agent for amines and carboxylic acids, utilizing an acyloxymethyl linker that is susceptible to esterase-mediated hydrolysis.

For researchers in medicinal chemistry, the precise molecular weight is the anchor for stoichiometric calculations and mass spectrometry validation.

Physicochemical Data Table

| Metric | Value | Technical Notes |

| Molecular Weight (Average) | 219.19 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 219.0532 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |

| CAS Registry Number | 5493-24-3 | Verified identifier for procurement/database search. |

| Molecular Formula | C₁₁H₉NO₄ | Degree of Unsaturation = 8. |

| Physical State | White Crystalline Solid | Melting Point range typically 124–126°C. |

| Solubility Profile | DMSO, DMF, Chloroform | Limited aqueous solubility; hydrolytically unstable in basic media. |

Mechanistic Utility: The Formaldehyde-Releasing Linker

The structural core of (1,3-Dioxoisoindolin-2-yl)methyl acetate is the N-acyloxymethyl group.[1] In drug design, this moiety is attached to a parent drug (often an amine or amide) to improve lipophilicity and membrane permeability.

Mechanism of Action: Upon entry into the systemic circulation or target tissue, the acetate ester is cleaved by ubiquitous non-specific esterases. This generates an unstable N-(hydroxymethyl)phthalimide intermediate, which spontaneously decomposes to release the parent phthalimide, formaldehyde, and the active carboxylic acid (or amine, depending on the derivative).

Figure 1: Metabolic Hydrolysis Pathway

This diagram illustrates the esterase-triggered cascade releasing the active cargo and formaldehyde.

Caption: Esterase-mediated hydrolysis of the acetate group triggers spontaneous decomposition, releasing formaldehyde and the phthalimide core.

Experimental Protocol: Synthesis & Purification

While multiple routes exist, the reaction between N-(bromomethyl)phthalimide and Sodium Acetate is the most reliable for high-yield synthesis, avoiding the use of gaseous formaldehyde.

Reagents & Materials

-

Precursor: N-(Bromomethyl)phthalimide (1.0 eq)[2]

-

Nucleophile: Sodium Acetate (anhydrous, 1.2 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)

-

Catalyst: Sodium Iodide (0.1 eq, optional Finkelstein condition to accelerate rate)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend N-(bromomethyl)phthalimide (10 mmol, 2.40 g) in anhydrous DMF (20 mL).

-

Addition: Add Sodium Acetate (12 mmol, 0.98 g) in a single portion.

-

Note: If using Acetone as solvent, add NaI (cat.) to facilitate the reaction via the in situ generation of the more reactive iodide species.

-

-

Reaction: Heat the mixture to 60–70°C under an inert atmosphere (Nitrogen or Argon) for 3–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by the acetate product (Rf ~0.4).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.

-

Filter the precipitate and wash copiously with water to remove residual DMF and salts.

-

-

Purification: Recrystallize from Ethanol or a Toluene/Hexane mixture to yield analytical grade crystals.

Figure 2: Synthetic Workflow

Visualizing the nucleophilic substitution pathway.

Caption: Synthesis via nucleophilic displacement of bromide by acetate in a polar aprotic solvent.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (ESI-MS)

-

Expected Ion [M+H]⁺: 220.20 Da

-

Expected Ion [M+Na]⁺: 242.18 Da

-

Fragmentation Pattern:

-

Loss of Acetate (-59 Da): Peak at ~160 Da (N-methylenephthalimide cation).

-

Phthalimide Core: Peak at 147 Da.

-

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 7.8–7.9 ppm (m, 2H): Aromatic protons (Phthalimide ring).[3]

-

δ 7.7–7.8 ppm (m, 2H): Aromatic protons (Phthalimide ring).

-

δ 5.7 ppm (s, 2H): N-CH₂-O (Methylene linker). This is the diagnostic peak.

-

δ 2.1 ppm (s, 3H): CO-CH₃ (Acetate methyl group).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4737795, (1,3-Dioxoisoindolin-2-yl)methyl acetate. Retrieved from [Link]

-

Hopkinson, R. J., et al. (2023). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Chemical Science. Retrieved from [Link]

-

American Elements. (1,3-Dioxoisoindolin-2-yl)methyl acetate Product Specifications. Retrieved from [Link][3][4]

Sources

Technical Guide: Synthesis of (1,3-Dioxoisoindolin-2-yl)methyl acetate

This guide outlines the synthesis pathway for (1,3-Dioxoisoindolin-2-yl)methyl acetate , also known as

Executive Summary

(1,3-Dioxoisoindolin-2-yl)methyl acetate is a bifunctional isoindoline derivative used primarily in organic synthesis to generate

Compound Identification:

-

IUPAC Name: (1,3-Dioxoisoindolin-2-yl)methyl acetate

-

Synonyms:

-(Acetoxymethyl)phthalimide, Phthalimidomethyl acetate -

Molecular Formula:

-

Molecular Weight: 219.19 g/mol

Retrosynthetic Analysis & Pathway Selection

The synthesis is best approached via the functionalization of the imide nitrogen. While direct alkylation of potassium phthalimide with chloromethyl acetate is theoretically possible, it often suffers from lower availability of the alkylating agent and higher costs. The preferred industrial and laboratory route involves the formation of a hemiaminal intermediate followed by esterification.

Pathway Logic

-

Nucleophilic Addition: Phthalimide acts as a nucleophile towards formaldehyde to form the stable hemiaminal,

-(hydroxymethyl)phthalimide. -

O-Acylation: The hydroxyl group is acetylated using acetic anhydride to yield the final ester.

Reaction Scheme Visualization

Caption: Two-step synthesis pathway via hydroxymethyl intermediate.

Experimental Protocol

Step 1: Synthesis of -(Hydroxymethyl)phthalimide

This step involves the condensation of phthalimide with formalin. The reaction is driven by the nucleophilicity of the imide nitrogen, enhanced by the aqueous medium.

Reagents:

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Charge the flask with Phthalimide (e.g., 14.7 g, 100 mmol), 37% Formalin (9.0 mL, ~110 mmol), and Water (50 mL).

-

Reaction: Heat the suspension to reflux. The mixture will initially be cloudy but should become a clear solution within 15–30 minutes as the hemiaminal forms.

-

Completion: Continue reflux for an additional 10 minutes after clarification to ensure complete conversion.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. White crystalline needles will precipitate. For maximum yield, cool further to 4°C in an ice bath.

-

Isolation: Filter the solid by vacuum filtration. Wash with cold water (2 x 20 mL) to remove excess formaldehyde.

-

Drying: Air dry or dry in a desiccator. Caution: Do not oven dry at high temperatures (>100°C) for prolonged periods, as the reaction is reversible and formaldehyde may be lost.

-

Expected Yield: 90–95%

-

Melting Point: 138–141°C

-

Step 2: Synthesis of (1,3-Dioxoisoindolin-2-yl)methyl acetate

The intermediate is acetylated using acetic anhydride. This reaction is often self-catalyzed by the acidity of the anhydride, though a catalytic amount of pyridine can accelerate the process.

Reagents:

- -(Hydroxymethyl)phthalimide (1.0 eq)

-

Acetic Anhydride (3.0–5.0 eq)

-

Pyridine (Catalytic, optional)

Protocol:

-

Setup: Place

-(Hydroxymethyl)phthalimide (e.g., 17.7 g, 100 mmol) in a dry round-bottom flask. -

Addition: Add Acetic Anhydride (30–50 mL). If using pyridine, add 2–3 drops.

-

Reaction: Attach a reflux condenser (with a drying tube) and heat the mixture to reflux. The solid will dissolve. Reflux for 1–2 hours.

-

Work-up (Method A - Precipitation): Pour the hot reaction mixture carefully into crushed ice (~200 g) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will precipitate as a white solid.

-

Work-up (Method B - Distillation): For higher purity, remove the excess acetic anhydride under reduced pressure on a rotary evaporator. The residue is then recrystallized.[3]

-

Purification: Recrystallize the crude solid from Ethanol or Toluene.

-

Drying: Dry the crystals under vacuum.

-

Expected Yield: 80–90%[4]

-

Appearance: White crystalline solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Critical Process Parameters (CPP) & Data

| Parameter | Step 1 (Hydroxymethylation) | Step 2 (Acetylation) | Impact on Quality |

| Stoichiometry | 1.1 eq Formaldehyde | >3.0 eq Acetic Anhydride | Excess formalin ensures completion; excess |

| Temperature | Reflux (~100°C) | Reflux (~140°C) | Essential for solubility and kinetics. |

| Time | 15–30 min (until clear) | 60–120 min | Extended heating in Step 1 can cause decomposition. |

| Drying | < 80°C | Vacuum Dry | High heat in Step 1 reverses the reaction. |

Safety & Handling (Self-Validating Systems)

-

Formaldehyde: A known carcinogen and sensitizer. All operations in Step 1 must be performed in a fume hood . The "clear solution" endpoint is a visual self-validation that the reaction has proceeded, consuming the insoluble phthalimide.

-

Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water. The quenching step (pouring into ice) is exothermic; add slowly to prevent splashing.

-

Product Stability: The final ester is stable under ambient conditions but should be stored in a desiccator to prevent hydrolysis over long periods.

References

-

Preparation of N-Hydroxymethylphthalimide

-

Acetylation of N-Hydroxymethylphthalimide

- Source: Journal of the American Chemical Society (1921).

- Title: The Action of Acetic Anhydride on N-Hydroxymethylphthalimide (Contextual cit

-

URL:[Link]

-

General Phthalimide Chemistry

- Source: Master Organic Chemistry.

-

Title: The Gabriel Synthesis

-

URL:[Link]

Sources

- 1. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (1,3-Dioxoisoindolin-2-yl)methyl acetate

[1][2][3]

Executive Summary

(1,3-Dioxoisoindolin-2-yl)methyl acetate, also known as N-(acetoxymethyl)phthalimide , is a specialized electrophilic reagent used primarily in organic synthesis and medicinal chemistry.[1] It serves as a pre-activated source of the phthalimidomethyl group, a masked primary amine equivalent. Its utility spans from the protection of amines to the synthesis of prodrugs where it acts as a lipophilic linker. This guide details its physiochemical properties, synthesis, mechanistic reactivity, and applications in drug development.

Chemical Identity & Physiochemical Properties[1][3][4][5][6]

The compound is a phthalimide derivative where the nitrogen atom is substituted with an acetoxymethyl group. It is a stable, crystalline solid that acts as a precursor to the reactive N-acyliminium ion under acidic conditions.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | (1,3-Dioxoisoindolin-2-yl)methyl acetate |

| Common Synonyms | N-(Acetoxymethyl)phthalimide; Phthalimidomethyl acetate |

| CAS Registry Number | 5493-24-3 |

| Molecular Formula | |

| Molecular Weight | 219.19 g/mol |

| SMILES | CC(=O)OCN1C(=O)C2=CC=CC=C2C1=O |

| Appearance | White to off-white crystalline solid |

| Melting Point | 110.4 – 111.6 °C [1] |

| Solubility | Soluble in DCM, DMF, DMSO; sparingly soluble in water |

| Reactive Moiety | Acetoxymethyl ester (Electrophilic center) |

Synthesis & Manufacturing

The industrial and laboratory synthesis of (1,3-dioxoisoindolin-2-yl)methyl acetate proceeds via the acetylation of N-(hydroxymethyl)phthalimide. This route is preferred due to the high atom economy and the availability of reagents.

Reaction Scheme

Detailed Protocol

-

Starting Material: N-(Hydroxymethyl)phthalimide (CAS 118-29-6).

-

Reagent: Acetic anhydride (excess).

-

Conditions: Reflux for 1–2 hours or stirring at 80°C with catalytic sulfuric acid.

-

Workup: The reaction mixture is concentrated to remove acetic acid/anhydride. The residue is recrystallized from ethanol or a similar solvent to yield white crystals.

Reactivity & Mechanism: The Tscherniac-Einhorn Pathway

The core utility of (1,3-dioxoisoindolin-2-yl)methyl acetate lies in its ability to generate the phthalimidomethyl cation (an N-acyliminium ion). The acetate group functions as a leaving group, which is significantly more labile than the hydroxyl group of the parent alcohol.

Mechanistic Workflow

Under Lewis acid or Brønsted acid catalysis, the acetate leaves, generating a resonance-stabilized cation. This electrophile attacks electron-rich species (aromatics, active methylenes) in a process known as the Tscherniac-Einhorn reaction .

Figure 1: Mechanistic pathway for the generation of the reactive phthalimidomethyl cation from the acetate precursor.[2]

Applications in Drug Discovery & Development

Prodrug Synthesis

The acetoxymethyl moiety is a classic motif in prodrug design. While often used to mask carboxylic acids (forming acetoxymethyl esters), the phthalimidomethyl group itself can serve as a lipophilic carrier.

-

Lipophilicity Modulation: Attaching this group to polar drugs can increase membrane permeability.

-

Metabolic Stability: The imide linkage is stable to general hydrolysis but can be cleaved under specific enzymatic or chemical conditions (e.g., hydrazine) to release the free amine.

Synthesis of Camptothecin Derivatives

Research has demonstrated the use of Tscherniac-Einhorn conditions to introduce amidomethyl and phthalimidomethyl groups into the C-9 position of Camptothecin [2].

-

Goal: To create lipophilic derivatives with improved oral availability.

-

Role of Acetate: The (1,3-dioxoisoindolin-2-yl)methyl acetate acts as the electrophilic donor, facilitating substitution on the aromatic ring of the alkaloid.

Protecting Group Chemistry

The compound is a reagent for phthalimidomethylation .

-

Protection: It protects amines or amides by converting them into N-phthalimidomethyl derivatives.

-

Deprotection: The phthalimide group can be removed using hydrazine (Ing-Manske procedure) or methylamine, regenerating the primary amine.

Experimental Protocols

Protocol A: Synthesis of (1,3-Dioxoisoindolin-2-yl)methyl acetate[3]

-

Reagents: N-(Hydroxymethyl)phthalimide (10.0 g, 56.5 mmol), Acetic Anhydride (20 mL).

-

Procedure:

-

Suspend N-(hydroxymethyl)phthalimide in acetic anhydride in a round-bottom flask.

-

Heat the mixture to reflux (approx. 140°C) for 1 hour. The solid will dissolve to form a clear solution.

-

Cool the solution to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the product.

-

Filter the white solid and wash with cold water.

-

Recrystallize from ethanol.

-

Yield: ~90%. MP: 110–112°C.

-

Protocol B: General Tscherniac-Einhorn Reaction

-

Reagents: Substrate (e.g., aromatic compound), (1,3-Dioxoisoindolin-2-yl)methyl acetate (1.1 equiv),

(conc.) or -

Procedure:

-

Dissolve the substrate and the acetate reagent in a suitable solvent (or use neat acid).

-

Add the catalyst slowly at 0°C.

-

Allow to warm to room temperature and stir for 2–24 hours.

-

Quench with ice water and extract with DCM.

-

Figure 2: Operational workflow for the synthesis and application of the reagent.

Safety & Stability

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Stability: Stable under normal storage conditions. Hydrolyzes slowly in moist air to revert to N-(hydroxymethyl)phthalimide and acetic acid. Store in a desiccator.

References

-

Royal Society of Chemistry. (2021).[3][4] Supplementary Information: Synthesis and characterization of (1,3-Dioxoisoindolin-2-yl)methyl acetate. Retrieved from [Link]

-

Legarra, S., et al. (2013). Semisynthesis, Cytotoxic Activity, and Oral Availability of New Lipophilic 9-Substituted Camptothecin Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zheng, Z.G., et al. (2004). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide. Synthesis. Retrieved from [Link]

-

PubChem. (2025).[5] Compound Summary: (1,3-Dioxoisoindolin-2-yl)methyl acetate.[3][1][6] Retrieved from [Link][1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose | C34H39NO19 | CID 71751658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5033-17-0 | Methyl (2-(1,3-dioxoisoindolin-2-yl)acetyl)glycinate - AiFChem [aifchem.com]

- 5. Cyclohexane-1,2-dicarboxylic acid bis(oxiranylmethyl) ester | C14H20O6 | CID 21660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Technical Deep Dive: N-(Acetoxymethyl)phthalimide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-(Acetoxymethyl)phthalimide (AMP) represents a specialized electrophilic reagent in organic synthesis, serving as a safer, versatile alternative to N-(chloromethyl)phthalimide. While structurally simple, its utility as a masked iminium ion precursor allows for the mild introduction of the phthalimidomethyl (

This guide dissects the physicochemical profile, mechanistic pathways, and experimental protocols for AMP, emphasizing its role in avoiding the use of highly carcinogenic chloromethyl ethers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

AMP is the acetate ester of N-(hydroxymethyl)phthalimide. Unlike its halogenated counterparts, it relies on acid-catalyzed activation to generate reactive electrophiles.

| Property | Specification |

| Chemical Name | N-(Acetoxymethyl)phthalimide |

| IUPAC Name | (1,3-dioxoisoindolin-2-yl)methyl acetate |

| CAS Number | 5204-63-7 |

| Molecular Formula | |

| Molecular Weight | 219.19 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 113–115 °C (Lit.) |

| Solubility | Soluble in |

| Stability | Stable under ambient conditions; hydrolyzes in strong aqueous acid/base. |

Synthetic Routes & Mechanistic Causality

The synthesis of AMP is a straightforward acetylation of N-(hydroxymethyl)phthalimide. The "Expertise" here lies in understanding the activation mechanism. AMP is not inherently electrophilic enough to alkylate weak nucleophiles directly; it requires activation to convert the acetoxy group into a leaving group.

Synthesis & Activation Pathway

The following diagram illustrates the synthesis of AMP and its subsequent activation into the reactive N-phthalimidomethyl cation (iminium species).

Figure 1: Synthesis of AMP from phthalimide and its activation to the electrophilic cation.[1]

Mechanistic Insight: The "Soft" Alkylation

Unlike N-(chloromethyl)phthalimide, which reacts via a harsh

-

Protonation/Coordination: The carbonyl oxygen of the acetoxy group coordinates with a Lewis acid (e.g.,

) or proton. -

Ionization: The C-O bond cleaves, releasing acetic acid and generating the resonance-stabilized phthalimidomethyl cation.

-

Nucleophilic Attack: This "soft" cation reacts selectively with electron-rich aromatics (Friedel-Crafts type) or heteroatoms.

Applications in Medicinal Chemistry

Prodrug Design: The Formaldehyde Linker

AMP is a critical reagent for synthesizing phthalimidomethyl esters of carboxylic acid drugs.

-

Rationale: These esters improve lipophilicity and membrane permeability.

-

In Vivo Release: Upon absorption, non-specific esterases cleave the ester bond. The resulting hemiaminal intermediate spontaneously decomposes, releasing formaldehyde and the free drug.

-

Safety Note: While formaldehyde is toxic, the kinetics of release from these specific linkers are often tuned to be pharmacologically acceptable for specific potent therapies (e.g., antibiotics).

Cysteine Protease Inhibition

Recent studies suggest that N-acyloxymethyl-phthalimides can act as covalent modifiers. The reactive methylene group can intercept nucleophilic cysteine residues in specific enzymatic pockets, acting as an irreversible inhibitor.

Experimental Protocols

Protocol A: Synthesis of N-(Acetoxymethyl)phthalimide

This protocol ensures high purity without chromatography.

Reagents:

-

N-(Hydroxymethyl)phthalimide (20.0 g, 113 mmol) [CAS: 118-29-6]

-

Acetic Anhydride (40 mL, excess)

-

Pyridine (catalytic, 2-3 drops)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with N-(hydroxymethyl)phthalimide and acetic anhydride. Add catalytic pyridine.

-

Reflux: Heat the suspension to reflux (approx. 140 °C). The solid will dissolve completely within 15–30 minutes, forming a clear solution.

-

Completion: Continue reflux for 1 hour to ensure complete conversion.

-

Workup: Allow the solution to cool to room temperature. Pour the mixture slowly into 300 mL of ice-cold water with vigorous stirring.

-

Crystallization: The product will precipitate as a white solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

Isolation: Filter the solid via a Buchner funnel. Wash copiously with cold water (

mL) to remove acetic acid. -

Drying: Dry in a vacuum oven at 50 °C overnight.

-

Expected Yield: 85–92%

-

Characterization: MP 113–115 °C.

NMR (

-

Protocol B: Reaction with Nucleophiles (General Procedure)

Example: Coupling with a Phenol.

-

Dissolve AMP (1.0 equiv) and the Phenol (1.0 equiv) in dry

. -

Add

(0.1–0.5 equiv) at 0 °C. -

Stir at room temperature for 4–12 hours.

-

Quench with saturated

. Extract with DCM.

Experimental Workflow Visualization

The following diagram details the decision logic for using AMP versus the Chloromethyl alternative.

Figure 2: Decision matrix for selecting AMP over chloromethyl derivatives based on safety and substrate compatibility.

Safety & Handling

-

Toxicity: While AMP avoids the extreme carcinogenicity of chloromethyl ethers, it is an alkylating agent. It releases formaldehyde upon hydrolysis. Handle in a fume hood.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Disposal: Dispose of as hazardous organic waste. Do not mix with strong oxidizers.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79800, N-(Acetoxymethyl)phthalimide. Retrieved from .

-

-

Prodrug Applications & Mechanism

-

Synthetic Methodology (Gabriel Context)

-

General Phthalimide Reactivity

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimides [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Handling of (1,3-Dioxoisoindolin-2-yl)methyl Acetate

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (1,3-Dioxoisoindolin-2-yl)methyl acetate . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.[1]

CAS Registry Number: 5493-24-3 Synonyms: N-(Acetoxymethyl)phthalimide; Phthalimidomethyl acetate Molecular Formula: C₁₁H₉NO₄ Molecular Weight: 219.19 g/mol [2][3]

Executive Summary & Chemical Identity

(1,3-Dioxoisoindolin-2-yl)methyl acetate is a specialized phthalimide derivative characterized by an N-methylene ester linkage. Unlike standard alkyl phthalimides, this compound functions as a hemiaminal ester .[1] This structural feature dictates its solubility behavior and chemical stability:

-

Lipophilicity: The acetylation of the polar N-hydroxymethyl precursor significantly increases lipophilicity (LogP ~1.5), enhancing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1]

-

Hydrolytic Instability: The N-CH₂-O linkage is susceptible to hydrolysis in aqueous media, releasing formaldehyde and phthalimide.[1] Therefore, anhydrous handling is critical.[1]

Physicochemical Profile

The following data synthesizes empirical observations from structural analogs (e.g., N-hydroxymethylphthalimide) and calculated properties.

Table 1: Physicochemical Properties

| Property | Value / Description | Experimental/Predicted |

| Physical State | White to off-white crystalline solid | Experimental |

| Melting Point | 100–140 °C (Range typical for esters of this class) | Predicted (Analog based) |

| LogP (Octanol/Water) | ~1.5 | Predicted |

| H-Bond Donors | 0 | Structural |

| H-Bond Acceptors | 4 | Structural |

| Rotatable Bonds | 3 | Structural |

Solubility Data & Solvent Compatibility

The solubility of (1,3-Dioxoisoindolin-2-yl)methyl acetate is governed by the phthalimide core's planarity (stacking interactions) and the acetate tail's polarity.

Table 2: Solubility Classification

| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for stock solutions. Use anhydrous grade to prevent hydrolysis.[1] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Preferred solvents for reaction workup and extraction. |

| Polar Protic | Ethanol, Methanol | Moderate (Temperature Dependent) | Primary Recrystallization System. Soluble at reflux; poor solubility at 0°C. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for chromatography (TLC/Flash). |

| Non-Polar | Hexanes, Heptane | Insoluble (<1 mg/mL) | Acts as an anti-solvent for precipitation. |

| Aqueous | Water, PBS | Reactive / Low | WARNING: Rapid hydrolysis to N-hydroxymethylphthalimide and eventually phthalimide + formaldehyde. |

Mechanism of Instability (Hydrolysis)

Researchers must understand that "solubility" in water is a misnomer for this compound; it is a degradation event.[1] The pathway below illustrates why aqueous buffers should be avoided during storage.

Figure 1: Hydrolytic degradation pathway.[1] The N-CH₂-O bond is labile, particularly in non-neutral pH.

Experimental Protocols

Protocol A: Recrystallization (Purification)

This protocol exploits the steep solubility curve of the compound in Ethanol.[1]

-

Objective: Purify crude material to >98% purity.

-

Solvent System: Ethanol (Primary) or Ethyl Acetate/Hexane (Alternative).[1]

-

Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (approx. 10–15 mL) and heat to reflux (78 °C) with magnetic stirring.

-

Saturation: If solid remains, add Ethanol in 1 mL increments until a clear solution is obtained.

-

Filtration (Optional): If insoluble particulates (dust/salts) are present, filter rapidly through a pre-warmed glass frit.[1]

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature (25 °C) over 1 hour. Then, place in an ice bath (0–4 °C) for 30 minutes.

-

Isolation: Filter the resulting white needles under vacuum.[1] Wash the cake with cold (-20 °C) Ethanol (2 x 3 mL).

-

Drying: Dry in a vacuum oven at 40 °C for 4 hours. Do not exceed 60 °C to avoid thermal decomposition.[1]

Protocol B: Solubility Determination Workflow

Use this logic flow to determine the precise solubility for your specific batch or formulation vehicle.

Figure 2: Step-wise solubility determination decision tree.

Applications & Implications

-

Prodrug Design: The compound is often used to introduce a "formaldehyde release" trigger.[1] Solubility in biological media (PBS) will be transient; kinetic studies should account for the half-life of the ester hydrolysis.

-

Solid-Phase Synthesis: When using this moiety as a linker, use DCM or DMF for coupling steps.[1] Avoid water washes; use saturated NaHCO₃ only if the contact time is <5 minutes and temperature is <5 °C.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4737795, (1,3-Dioxoisoindolin-2-yl)methyl acetate. Retrieved from [Link][4]

-

American Elements. (1,3-Dioxoisoindolin-2-yl)methyl acetate Product Specifications. Retrieved from [Link]

-

Winum, J. Y., et al. (2001). N-(Hydroxymethyl)phthalimide derivatives as potential prodrugs.[1] (Contextual grounding for hydrolysis mechanism). Journal of Medicinal Chemistry. (Inferred from general phthalimide chemistry principles).

Sources

Technical Monograph: Physicochemical Characterization of (1,3-Dioxoisoindolin-2-yl)methyl acetate

[1][2]

Chemical Identity & Significance

(1,3-Dioxoisoindolin-2-yl)methyl acetate , also known as N-(Acetoxymethyl)phthalimide , is a specialized reagent used primarily in organic synthesis for the introduction of the N-acetoxymethyl protecting group and in the development of prodrugs (e.g., to improve lipophilicity of amines or carboxylic acids).

-

IUPAC Name: (1,3-Dioxoisoindolin-2-yl)methyl acetate[1][2][3][4][5][6]

-

Structural Features: Phthalimide core attached to an acetoxymethyl group via the nitrogen atom.

Structural Visualization

The following diagram illustrates the chemical structure and its key functional zones.

Melting Point Analysis

The melting point (MP) is the definitive physical constant for verifying the identity and purity of (1,3-Dioxoisoindolin-2-yl)methyl acetate. Unlike its precursor, N-hydroxymethylphthalimide, the acetylation of the hydroxyl group disrupts the intermolecular hydrogen bonding network, resulting in a distinct thermal profile.

Experimental Data Profile

| Parameter | Value / Range | Method | Reference |

| Melting Point (Experimental) | 110.4 – 111.6 °C | Capillary (Open) | [1] |

| Melting Point (Literature) | 109 – 110 °C | Reported Lit. Value | [1][2] |

| Appearance | White Crystalline Solid | Visual Inspection | [1] |

| Precursor MP | 138 – 141 °C | N-Hydroxymethylphthalimide | [3] |

Technical Insight: The depression in melting point from the precursor (N-hydroxymethylphthalimide, ~140 °C) to the acetate derivative (~110 °C) confirms the successful capping of the hydroxyl group. If the isolated solid melts significantly higher (>115 °C) or exhibits a broad range (e.g., 105–125 °C), it indicates incomplete acetylation and the presence of unreacted starting material.

Experimental Protocols

To ensure reproducibility and high purity, the following protocols for synthesis, purification, and characterization are recommended.

Synthesis & Purification Workflow

The compound is typically synthesized via the acetylation of N-hydroxymethylphthalimide using acetic anhydride.

Melting Point Determination Protocol

For pharmaceutical-grade characterization, a calibrated automated melting point apparatus or Differential Scanning Calorimetry (DSC) is preferred over manual capillary methods.

Step-by-Step Procedure:

-

Sample Prep: Dry the recrystallized sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvent inclusion can depress MP).

-

Loading: Pack 2–3 mg of the fine powder into a glass capillary tube. Ensure the bed is compact (2–3 mm height).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 90 °C.

-

Slow Ramp: 1 °C/min from 90 °C to 115 °C.

-

-

Observation: Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).

-

Validation: The range should not exceed 1.5 °C (e.g., 110.0–111.5 °C).

References

-

Royal Society of Chemistry (RSC) . Supplementary Information: Sustainable Electrochemical Decarboxylative Acetoxylation. (Provides experimental MP of 110.4–111.6 °C for Compound 2a).

-

Dublin City University . Photodecarboxylative Additions to Phthalimides. (Confirms literature MP range and characterization data).

-

National Institutes of Health (NIH) - PubChem . N-(Hydroxymethyl)phthalimide Compound Summary. (Reference for precursor properties).

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. N-(benzoyloxy)succinimide [stenutz.eu]

- 3. (1,3-Dioxoisoindolin-2-yl)methyl acetate | 5493-24-3 | Benchchem [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. alfa-industry.com [alfa-industry.com]

- 8. 5493-24-3|(1,3-Dioxoisoindolin-2-yl)methyl acetate|BLD Pharm [bldpharm.com]

Phthalimide Derivatives: From 19th Century Dyestuffs to 21st Century Targeted Protein Degraders

Executive Summary

This technical guide examines the trajectory of phthalimide derivatives, a chemical class that has traversed the spectrum from industrial pigments to teratogenic tragedy, and finally to the forefront of targeted protein degradation. We analyze the synthetic evolution from the classical Gabriel synthesis to modern catalytic condensation, detail the molecular mechanism of Immunomodulatory Imide Drugs (IMiDs) via Cereblon (CRBN) modulation, and provide robust experimental protocols for their synthesis. This document is designed for researchers requiring a synthesis of historical context, mechanistic insight, and practical laboratory methodology.

Part 1: Historical Genesis & Synthetic Evolution

The Laurent-Gabriel Legacy

The phthalimide scaffold (isoindole-1,3-dione) traces its origins to 1836, when Auguste Laurent discovered phthalic acid by oxidizing naphthalene tetrachcloride. However, it was Siegmund Gabriel in 1887 who cemented the scaffold's utility in organic synthesis.[1] The Gabriel Synthesis revolutionized amine production by using the phthalimide anion as a masked ammonia equivalent, preventing the over-alkylation common in direct ammonolysis.

Evolution of Synthesis Methods

While the Gabriel Synthesis remains a textbook classic, modern drug discovery demands more atom-efficient and functional-group-tolerant methods.

Figure 1: Evolution of Phthalimide Synthesis

Caption: Transition from stoichiometric alkylation to catalytic condensation methods.

Part 2: The Thalidomide Inflection Point

From Tragedy to Targeted Therapy

Introduced in 1957 by Chemie Grünenthal, Thalidomide caused a global medical disaster (phocomelia) before being withdrawn in 1961. Its resurrection began in 1965 for Erythema Nodosum Leprosum (ENL) and later for Multiple Myeloma (MM). This serendipitous rediscovery birthed the Immunomodulatory Imide Drugs (IMiDs) class, including Lenalidomide and Pomalidomide .[2]

Mechanism of Action: The Cereblon E3 Ligase Complex

The molecular target of thalidomide was elusive until the 2010 discovery that it binds to Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex.

Mechanistic Causality:

-

Binding: IMiDs bind to the tri-tryptophan pocket of CRBN.

-

Remodeling: This binding alters the surface of CRBN.

-

Recruitment: The altered surface recruits "neosubstrates" (e.g., Ikaros [IKZF1] and Aiolos [IKZF3]) which are not normally recognized by CRBN.

-

Degradation: These transcription factors are polyubiquitinated and degraded by the proteasome, leading to T-cell activation and myeloma cell death.

Figure 2: IMiD-Induced Protein Degradation Pathway

Caption: Molecular cascade of IMiD-mediated neosubstrate ubiquitination and proteasomal degradation.

Part 3: Pharmacological Spectrum[3]

The phthalimide moiety acts as a privileged scaffold, exhibiting diverse biological activities beyond immunomodulation.[3]

Table 1: Biological Activity Profile of Phthalimide Derivatives

| Activity Class | Key Mechanism/Target | Representative Compound | Clinical/Research Status |

| Immunomodulatory | CRBN-mediated degradation of IKZF1/3 | Lenalidomide, Pomalidomide | FDA Approved (Multiple Myeloma) |

| Anti-inflammatory | TNF-α inhibition; PDE4 inhibition | Apremilast (analog) | FDA Approved (Psoriasis) |

| Anticonvulsant | Voltage-gated Sodium Channels | N-phenylphthalimide derivatives | Preclinical / Research |

| Antimicrobial | Bacterial DNA gyrase inhibition | Phthalimide-Schiff bases | Research (Active vs. S. aureus) |

| Anticancer (Non-IMiD) | VEGF inhibition; Tubulin polymerization | Thalidomide (Anti-angiogenic) | FDA Approved |

Part 4: Experimental Protocol

Protocol: Synthesis of N-Phenylphthalimide

This protocol utilizes a catalytic dehydrative condensation method. It is preferred over the Gabriel synthesis for N-aryl derivatives because aryl halides are unreactive in SN2 conditions (unless using specific copper catalysis).

Objective: Synthesize N-phenylphthalimide from phthalic anhydride and aniline. Scale: 10 mmol.

Materials

-

Phthalic anhydride (1.48 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Glacial Acetic Acid (15 mL)

-

Validation Standard: Pure N-phenylphthalimide (MP: 210–212°C)

Methodology

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 1.48 g of phthalic anhydride.

-

Add 15 mL of glacial acetic acid.

-

Add 0.93 g (approx. 0.91 mL) of aniline dropwise while stirring. Note: An exothermic reaction may occur; ensure the anhydride is fully suspended/dissolved.

-

-

Reflux (The Driving Force):

-

Attach a reflux condenser.

-

Heat the mixture to reflux (approx. 118°C) for 2–3 hours.

-

Self-Validation Point 1: Monitor by TLC (Silica gel; Hexane:EtOAc 7:3). The starting aniline spot (low Rf, stains with ninhydrin) should disappear, and a new high Rf spot (product) should appear.

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of crushed ice/water with vigorous stirring. The product will precipitate as a white/off-white solid.

-

Filter the solid using a Buchner funnel and wash with cold water (3 x 20 mL) to remove residual acetic acid.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol (95%).

-

Filter the crystals and dry in a vacuum oven at 60°C for 4 hours.

-

-

Final Validation:

-

Yield Calculation: Theoretical yield = 2.23 g. Target range: 75–90%.

-

Melting Point: Measure MP. Expected: 210–212°C. A sharp range (<2°C) indicates high purity.

-

Part 5: Future Horizons

The discovery of the CRBN-binding capability of the phthalimide glutarimide ring has ushered in the era of PROTACs (Proteolysis Targeting Chimeras) . By linking a phthalimide moiety (CRBN ligand) to a ligand for a target protein (e.g., BRD4), researchers can engineer the degradation of "undruggable" proteins. This represents the most significant expansion of phthalimide utility in the 21st century.

References

-

Laurent, A. (1836). "Sur l'acide naphtalique et ses combinaisons". Annales de Chimie et de Physique, 61, 113–125.

-

Gabriel, S. (1887).[1] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(3), 2224–2236.

-

Ito, T., et al. (2010).[4] "Identification of a primary target of thalidomide teratogenicity". Science, 327(5971), 1345–1350.

-

Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs". Nature Structural & Molecular Biology, 21, 803–809.

-

Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide". Nature, 512, 49–53.

-

Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents". Nature Reviews Cancer, 4, 314–322.

Sources

- 1. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on (1,3-Dioxoisoindolin-2-yl)methyl acetate

A Technical Framework for Prodrug Linker Analysis

Executive Summary

(1,3-Dioxoisoindolin-2-yl)methyl acetate (also known as N-acetoxymethylphthalimide) represents a critical structural motif in medicinal chemistry, primarily functioning as a formaldehyde-releasing prodrug linker. Its utility lies in the N-acyloxymethyl group, which undergoes esterase-catalyzed hydrolysis to release the parent phthalimide (or an attached drug), formaldehyde, and acetic acid.

This technical guide establishes a rigorous theoretical framework for studying this molecule. It moves beyond basic characterization to focus on predictive modeling of its hydrolytic stability and spectroscopic signature , essential for designing controlled-release systems.

Module 1: Electronic Structure & Geometry Optimization

Objective: To generate a thermodynamically stable conformer that serves as the ground truth for all subsequent reactivity and docking studies.

1.1 Computational Methodology (DFT Protocol)

For systems containing the phthalimide core and ester linkages, the inclusion of diffuse functions is non-negotiable due to the lone pair interactions on the oxygen atoms and the delocalized

-

Functional: B3LYP (standard) or M06-2X (recommended for better dispersion correction if studying stacking interactions).

-

Basis Set: 6-311++G(d,p) .

-

Why: The ++ adds diffuse functions to heavy atoms and hydrogens, crucial for accurately modeling the electron density around the ester carbonyls and the imide nitrogen.

-

-

Solvation Model: PCM (Polarizable Continuum Model) using Water (

) to simulate physiological conditions.

1.2 Structural Validation Criteria

Upon convergence, the geometry must be validated against known crystallographic parameters of phthalimide derivatives.

-

C=O Bond Lengths: The ester carbonyl (

) should be slightly shorter than the imide carbonyls ( -

N-C Bond: The

bond connecting the phthalimide to the acetate is the pivot point for hydrolysis and should display a bond length of approx

Module 2: Spectroscopic Profiling (Vibrational Analysis)

Objective: To validate the theoretical model by correlating calculated vibrational modes with experimental IR signatures.

2.1 Frequency Calculation & Scaling

Raw DFT frequencies typically overestimate experimental values by 3-5% due to the neglect of anharmonicity.

-

Protocol: Run a Frequency calculation on the optimized geometry.

-

Scaling Factor: Apply 0.967 (for B3LYP/6-311++G(d,p)) to the raw values.

2.2 The "Fingerprint" Region (Target Data)

Your theoretical model is considered valid only if it reproduces the characteristic carbonyl triad observed experimentally.

| Vibrational Mode | Experimental Frequency ( | Theoretical Target (Scaled) | Intensity |

| Imide C=O (Sym) | 1777 | 1770 - 1785 | Weak/Medium |

| Imide C=O (Asym) | 1740 | 1735 - 1750 | Strong |

| Ester C=O | 1721 | 1715 - 1730 | Strong |

Note: The separation between the Imide Asymmetric stretch and the Ester stretch is the critical quality metric. If your calculation merges these peaks, increase the basis set size.

Module 3: Reactivity & Stability (The Hydrolysis Mechanism)

Objective: To model the "kill switch" mechanism—the rate-limiting step of prodrug activation.

3.1 The Hydrolysis Pathway

The bioactivation of (1,3-Dioxoisoindolin-2-yl)methyl acetate occurs via a specific cascade. The ester bond is cleaved first by hydrolases (or chemically), generating an unstable hemiaminal intermediate which spontaneously collapses.

Mechanism Visualization:

Figure 1: Stepwise hydrolysis mechanism of the N-acyloxymethyl linker.

3.2 Transition State (TS) Search Protocol

To calculate the activation energy (

-

Guess Geometry: Position a water molecule (or hydroxide ion for base catalysis)

from the ester carbonyl carbon. -

Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

-

Input: Reactant (Prodrug +

), Product (Acid + Alcohol), and the Guess TS.

-

-

Validation: The TS must exhibit exactly one imaginary frequency (typically around

to

Module 4: In Silico ADMET & Docking

Objective: To predict the biological fate of the molecule before wet-lab synthesis.

4.1 Molecular Docking (Esterase Interaction)

Since the release of the payload depends on enzymatic cleavage, docking the molecule into a representative esterase is crucial.

-

Target: Pig Liver Esterase (PLE) or Human Carboxylesterase 1 (hCES1).

-

PDB ID: Use 1FCQ (EstB) or 1MX5 (hCES1).

-

Grid Box: Center on the catalytic triad (Ser-His-Glu).

-

Success Metric: The ester carbonyl carbon of the ligand must be within

of the Serine hydroxyl oxygen (nucleophilic attack distance).

4.2 Drug-Likeness (Lipinski Filter)

Theoretical predictions for (1,3-Dioxoisoindolin-2-yl)methyl acetate:

-

Molecular Weight: 219.19 g/mol (< 500)

-

LogP: ~1.2 (Optimal for membrane permeability)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 5

-

Verdict: High bioavailability; excellent candidate for oral prodrug formulations.

References

-

T. C. Sherwood et al. , "Decarboxylative Intramolecular Arene Alkylation Using N-(Acyloxy)phthalimides," J. Org.[1] Chem., vol. 84, pp. 8360-8379, 2019.[1] Link[1]

-

V. Krishnakumar et al. , "Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide," Spectrochimica Acta Part A, vol. 62, pp. 918-925, 2005.[2] Link

-

G. D. Paderes et al. , "N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells," Chemical Science, vol. 9, pp. 1-10, 2018. Link

-

M. Oelgemöller , "Photochemical addition reactions involving phthalimides," ResearchGate, 2008. Link

Sources

Technical Guide: Mechanistic Synthesis of (1,3-Dioxoisoindolin-2-yl)methyl acetate

The following technical guide details the mechanistic formation of (1,3-Dioxoisoindolin-2-yl)methyl acetate , also known as

This guide is structured for research scientists and drug development professionals, focusing on the causality of the reaction steps, validated experimental protocols, and the utility of this moiety in prodrug design.

Executive Summary & Chemical Identity

(1,3-Dioxoisoindolin-2-yl)methyl acetate is a critical electrophilic building block in organic synthesis. It serves primarily as a stable precursor to

-

IUPAC Name: (1,3-Dioxoisoindolin-2-yl)methyl acetate

-

Common Name:

-Acetoxymethylphthalimide -

Molecular Formula:

-

Molecular Weight: 219.19 g/mol

-

Key Functionality: Masked

-methyl phthalimide; Esterase-labile linker.

The formation proceeds through a two-stage sequence:

Reaction Mechanism: Kinetics & Thermodynamics

The synthesis is a linear, two-step transformation. The mechanism relies on the nucleophilicity of the imide nitrogen (enhanced by equilibrium deprotonation) and the subsequent nucleophilicity of the primary alcohol generated in situ.

Phase 1: -Hydroxymethylation (The Mannich-Type Addition)

The first step involves the reaction of phthalimide with aqueous formaldehyde (formalin). Phthalimide is a weak acid (

-

Activation: In aqueous solution, formaldehyde exists in equilibrium with its hydrate. The imide nitrogen, though non-basic, possesses a lone pair that can act as a nucleophile.

-

Addition: The nitrogen attacks the electrophilic carbonyl carbon of formaldehyde.

-

Proton Transfer: A rapid proton transfer from the nitrogen to the alkoxide oxygen yields the stable intermediate,

-(hydroxymethyl)phthalimide .

Phase 2: -Acetylation (Nucleophilic Acyl Substitution)

The intermediate behaves as a primary alcohol. Reaction with acetic anhydride (

-

Nucleophilic Attack: The hydroxyl oxygen of

-(hydroxymethyl)phthalimide attacks one of the carbonyl carbons of acetic anhydride. -

Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.

-

Elimination: The intermediate collapses, expelling acetate (acetic acid) as the leaving group and forming the final ester bond.

-

Thermodynamics: The formation of the stable ester bond and the generation of acetic acid (often removed or neutralized) drive the reaction to completion.

Mechanistic Pathway Visualization

Figure 1: Sequential pathway from phthalimide to the acetate ester via the hydroxymethyl intermediate.

Experimental Protocols

The following protocols are standardized for laboratory-scale synthesis (10–50 mmol scale). They prioritize isolation purity over raw speed.

Step 1: Synthesis of -(Hydroxymethyl)phthalimide[1][2][3]

Reagents:

-

Phthalimide (14.7 g, 0.1 mol)

-

Formalin (37% Formaldehyde aq., 10 mL)

-

Water (Distilled, 50 mL)

Procedure:

-

Suspension: In a 250 mL round-bottom flask, suspend the phthalimide in the water and formalin mixture.

-

Reflux: Heat the mixture to reflux. The white suspension will gradually clear as the soluble

-hydroxymethyl derivative forms. Continue reflux for 30–45 minutes. -

Crystallization: Remove from heat and pour the clear hot solution into a beaker containing 50g of crushed ice.

-

Filtration: The product will precipitate immediately as a white solid. Filter via vacuum filtration (Buchner funnel).

-

Drying: Wash with cold water (2 x 20 mL) and air dry.

-

Target Yield: ~90-95%

-

Melting Point: 138–141 °C (Lit. Value).

-

Step 2: Acetylation to (1,3-Dioxoisoindolin-2-yl)methyl acetate

Reagents:

- -(Hydroxymethyl)phthalimide (Dried solid from Step 1, 10 g, 56 mmol)

-

Acetic Anhydride (20 mL, excess)

-

Pyridine (Catalytic amount, 2-3 drops) - Optional but accelerates reaction.

Procedure:

-

Reaction: Place the solid

-(hydroxymethyl)phthalimide in a dry round-bottom flask. Add acetic anhydride.[1][2][3] -

Reflux: Heat the mixture to reflux. The solid will dissolve completely. Maintain reflux for 1 hour.

-

Isolation: Allow the mixture to cool slightly. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This hydrolyzes the excess acetic anhydride.

-

Precipitation: The acetate ester is insoluble in water and will precipitate.

-

Purification: Filter the solid. Recrystallize from ethanol or ethyl acetate/hexane if high purity is required for biological assays.

Data Summary Table

| Parameter | (1,3-Dioxoisoindolin-2-yl)methyl acetate | |

| Role | Intermediate | Final Product |

| Appearance | White Crystalline Solid | White Crystalline Solid |

| Melting Point | 138–141 °C | 123–125 °C |

| Solubility | Soluble in hot water, alcohols | Soluble in DCM, EtOAc; Insoluble in water |

| Key IR Peak | ~3300 cm⁻¹ (O-H stretch) | ~1740 cm⁻¹ (Ester C=O), No O-H |

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Hydroxymethylation: If the initial reflux is too short, unreacted phthalimide will contaminate the intermediate. Phthalimide has a much higher melting point (233 °C) than the intermediate. Check: Verify MP of Step 1 product.

-

Hydrolysis of Product: The acetate ester is sensitive to strong bases. During the quench of Step 2, ensure the water is cold and the exposure time is minimized to prevent hydrolysis back to the alcohol.

Analytical Validation

-

H NMR (CDCl

-

Aromatic Protons: Multiplet at

7.7–7.9 ppm (4H). -

Methylene Linker (N-CH

-O): Singlet at -

Acetate Methyl: Singlet at

2.1 ppm (3H).

-

References

-

Synthesis of N-Hydroxymethylphthalimide

- Source: Connell, R. D., et al. (1988). "N-Acyl-O-alkylhydroxylamines". Journal of Organic Chemistry.

-

Prodrug Applications

- Source: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications". Nature Reviews Drug Discovery, 7, 255–270.

- Context: Explains the utility of the acetoxymethyl linker for improving drug solubility and permeability.

-

Spectral Data Verification

- Source: National Institute of Advanced Industrial Science and Technology (AIST).

- Context: Reference spectra for Phthalimide deriv

Sources

Methodological & Application

Application Note: Direct Aminomethylation of Aromatics via (1,3-Dioxoisoindolin-2-yl)methyl Acetate

Executive Summary

This application note details the protocol for synthesizing primary amines from electron-rich aromatic substrates using (1,3-Dioxoisoindolin-2-yl)methyl acetate (also known as

The workflow proceeds through an electrophilic aromatic substitution (EAS) to install a protected phthalimidomethyl group, followed by controlled deprotection to reveal the free primary amine. This approach is highly valuable in medicinal chemistry for introducing "magic methyl" amine linkers into drug scaffolds.

Mechanistic Principles

The reaction relies on the in situ generation of a highly reactive

Reaction Pathway[1]

-

Activation: The carbonyl oxygen of the acetate group is protonated by a strong Brønsted acid (e.g.,

, -

Elimination: Acetic acid is eliminated, generating the resonance-stabilized

-acyliminium cation (the electrophile). -

Coupling (EAS): The electrophile attacks the aromatic substrate at the most nucleophilic position (ortho/para to electron-donating groups).

-

Deprotection: The phthalimide protecting group is cleaved via hydrazinolysis (Ing-Manske procedure) to yield the primary amine.

Figure 1: Mechanistic pathway for the aminomethylation of aromatics using (1,3-Dioxoisoindolin-2-yl)methyl acetate.

Experimental Protocols

Materials & Equipment

-

Reagent: (1,3-Dioxoisoindolin-2-yl)methyl acetate (CAS: 5204-63-7).

-

Catalyst: Concentrated Sulfuric Acid (98%) or Trifluoromethanesulfonic acid (TfOH) for deactivated substrates.

-

Solvent: Dichloromethane (DCM) or Nitromethane (for Lewis acid variants).

-

Deprotection: Hydrazine monohydrate (64-65% in water).

-

Safety: The reaction involves strong acids and hydrazine (a suspected carcinogen). Work in a fume hood.

Protocol A: Electrophilic Coupling (The Tscherniac-Einhorn Step)

Objective: Install the phthalimidomethyl group onto the aromatic ring.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (10.0 mmol, 1.0 equiv) and (1,3-Dioxoisoindolin-2-yl)methyl acetate (10.5 mmol, 1.05 equiv) in dry DCM (20 mL).

-

Note: If the substrate is a liquid, it can sometimes serve as the co-solvent, but DCM is preferred for stoichiometry control.

-

-

Acid Addition: Cool the solution to 0°C using an ice bath. Add concentrated

(5 mL) dropwise over 10 minutes.-

Critical: The reaction is exothermic. Maintain internal temperature < 10°C to prevent polymerization or sulfonation by-products.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–12 hours.

-

Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 7:3). The acetate reagent typically runs higher than the coupled product.

-

-

Quenching: Pour the reaction mixture slowly onto 100g of crushed ice/water with vigorous stirring.

-

Workup:

-

Extract the aqueous layer with DCM (

mL). -

Wash combined organics with saturated

(until neutral pH) and brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the solid residue from Ethanol or purify via flash column chromatography if necessary.

Protocol B: Deprotection (Ing-Manske Procedure)

Objective: Cleave the phthalimide mask to release the primary amine.

Step-by-Step Procedure:

-

Dissolution: Suspend the

-(arylmethyl)phthalimide intermediate (from Protocol A) in Ethanol (0.2 M concentration). -

Hydrazinolysis: Add Hydrazine monohydrate (3.0 equiv) to the suspension.

-

Reflux: Heat the mixture to reflux (approx. 78°C). The solution will initially clear, followed by the precipitation of phthalhydrazide (white solid) after 1–2 hours.

-

Digestion: After TLC indicates complete consumption of starting material (typically 2–4 hours), cool the mixture to room temperature.

-

Acidification: Carefully acidify with 6M HCl to pH < 2. This solubilizes the amine (as the hydrochloride salt) and ensures complete precipitation of the phthalhydrazide by-product.

-

Filtration: Filter off the white phthalhydrazide solid and wash with a small amount of water.

-

Isolation:

-

Concentrate the filtrate to remove ethanol.

-

Basify the remaining aqueous solution with 2M NaOH to pH > 12.

-

Extract the free amine with DCM or Ethyl Acetate (

). -

Dry and concentrate to yield the primary amine.[1]

-

Optimization & Troubleshooting Guide

The success of the coupling step is highly dependent on the electronic nature of the substrate.

| Parameter | Condition | Recommendation |

| Acid Strength | Activated Substrates (e.g., Anisole, Mesitylene) | Use 95-98% |

| Acid Strength | Deactivated Substrates (e.g., Chlorobenzene) | Use Triflic Acid (TfOH) or |

| Solvent | Poor Solubility | Use a mixture of TFA/DCM or pure TFA as both solvent and catalyst. |

| Regioselectivity | Multiple directing groups | The reaction is sterically sensitive; substitution usually occurs para to the strongest donor. |

| By-products | Sulfonation | If sulfonation competes, switch from |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of primary amines via phthalimidomethylation.

References

-

Zaugg, H. E., et al. (1969).[2] "Tscherniac-Einhorn reaction. I. Equilibria in solutions of N-(hydroxymethyl)phthalimide in strong sulfuric acid." The Journal of Organic Chemistry.

-

Ing, H. R., & Manske, R. H. (1926). "Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society.

-

BenchChem. (2025).[1] "Application Notes and Protocols for Phthalimide Deprotection." BenchChem Technical Library.

-

ChemicalBook. (2024). "Reaction of Phthalimide: Deprotection and Amino Groups."[3][1][4][5] ChemicalBook Knowledge Base.

- Shirai, N., et al. (1998). "Imidoalkylation of Aromatic Compounds." Chemical and Pharmaceutical Bulletin.

Sources